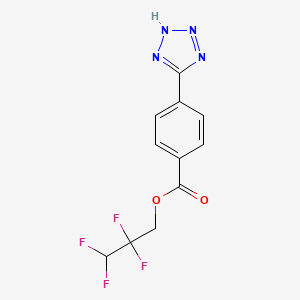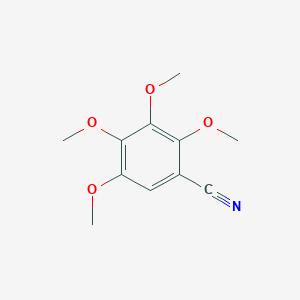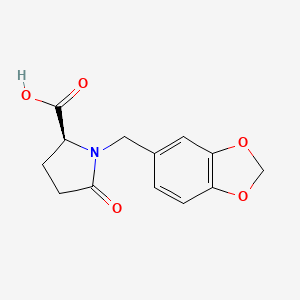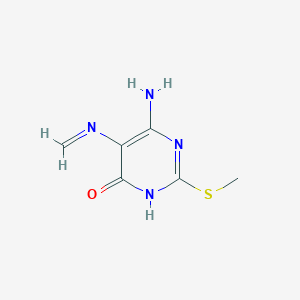
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by its unique structure, which includes tert-butoxy and dimethoxy groups attached to a trimethyldisilane core
Métodos De Preparación
The synthesis of 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of trimethylchlorosilane with tert-butyl alcohol and methanol in the presence of a base such as sodium hydride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.
Substitution: The tert-butoxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Its potential use in drug delivery systems is being explored, as the compound can be functionalized to carry therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Mecanismo De Acción
The mechanism by which 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The tert-butoxy and dimethoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The molecular pathways involved include the formation and cleavage of silicon-oxygen and silicon-carbon bonds, which are critical in its applications in synthesis and materials science.
Comparación Con Compuestos Similares
1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane can be compared with other similar compounds, such as:
Trimethylsilyl ethers: These compounds have similar silicon-based structures but differ in their functional groups, leading to variations in reactivity and applications.
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to silicon, making it less sterically hindered compared to this compound.
Tert-Butyldimethylsilyl chloride: This compound is commonly used as a protecting group in organic synthesis, similar to this compound, but with different reactivity due to the presence of a chloride group.
The uniqueness of this compound lies in its combination of tert-butoxy and dimethoxy groups, which provide a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
142602-69-5 |
|---|---|
Fórmula molecular |
C9H24O3Si2 |
Peso molecular |
236.45 g/mol |
Nombre IUPAC |
dimethoxy-[(2-methylpropan-2-yl)oxy]-trimethylsilylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-9(2,3)12-14(10-4,11-5)13(6,7)8/h1-8H3 |
Clave InChI |
NIUOQPROTSMJHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](OC)(OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


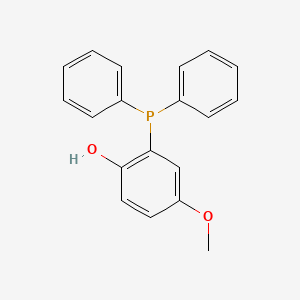
stannane](/img/structure/B12538920.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
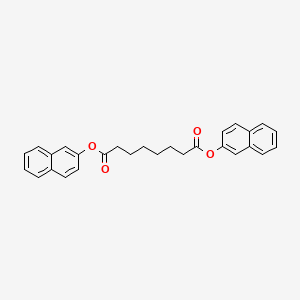

![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
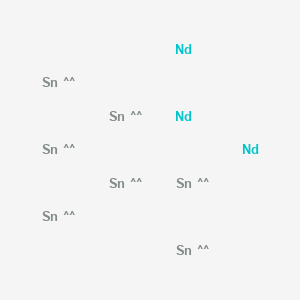
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
